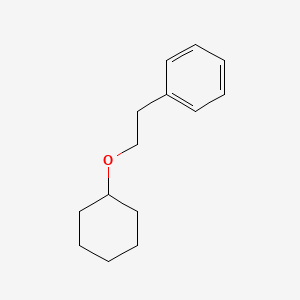
PHENAFLEUR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenafleur is a biodegradable fragrance ingredient known for its refined floral note with hyacinth associations and a modifying fruity (raspberry) effect . It is widely used in various personal care products such as shampoos, soaps, deodorants, and fine fragrances due to its stability and long-lasting substantivity .
Preparation Methods
The synthetic route to Phenafleur typically involves the reaction of cyclohexanol with ethylene oxide to form 2-(cyclohexyloxy)ethanol, which is then reacted with benzene in the presence of a catalyst to yield this compound . Industrial production methods focus on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Phenafleur undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenafleur has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of aromatic substitution and oxidation reactions.
Biology: Investigated for its potential effects on cellular processes and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Phenafleur involves its interaction with olfactory receptors, leading to the perception of its floral and fruity scent. At the molecular level, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Phenafleur can be compared with other fragrance compounds such as:
Linalool: Known for its floral and spicy scent, commonly used in perfumes and personal care products.
Geraniol: Exhibits a sweet, rose-like fragrance and is used in various cosmetic formulations.
Citronellol: Has a fresh, floral scent with citrus undertones, widely used in fragrances and insect repellents.
This compound stands out due to its unique combination of floral and fruity notes, as well as its excellent stability and long-lasting substantivity .
Properties
CAS No. |
80858-47-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-cyclohexyloxyethylbenzene |
InChI |
InChI=1S/C14H20O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI Key |
HLMIVULQFMULRM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)OCCC2=CC=CC=C2 |
Key on ui other cas no. |
80858-47-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














